REACTION_CXSMILES
|
[C:1]([CH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1)#[N:2].Cl.[C:11]1([NH:17]N)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(=O)C>[C:1]([CH:3]1[CH2:8][C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:17][C:6]=2[CH2:5][CH2:4]1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (heptane/EtOAc 2:1)
|
Type
|
CUSTOM
|
Details
|
0.91 min
|
Duration
|
0.91 min
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1CCC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |